molecular formula C15H14N2O3 B14706169 1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one CAS No. 13615-24-2

1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one

Cat. No.: B14706169
CAS No.: 13615-24-2
M. Wt: 270.28 g/mol
InChI Key: ZQXSWSOWVIENQP-UHFFFAOYSA-N
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Description

1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of a nitro group (-NO2) and a methylanilino group (-NH-CH3) attached to a phenyl ring. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

The synthesis of 1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4’-Chloro-3’-nitroacetophenone with methylamine . The reaction typically takes place under controlled conditions, such as in the presence of a suitable solvent and at a specific temperature. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.

Chemical Reactions Analysis

1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The methylanilino group can be oxidized to form corresponding oxides or other derivatives.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one can be compared with similar compounds such as:

These compounds share similar structural features but differ in the substituents attached to the phenyl ring

Properties

CAS No.

13615-24-2

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

1-[4-(4-methylanilino)-3-nitrophenyl]ethanone

InChI

InChI=1S/C15H14N2O3/c1-10-3-6-13(7-4-10)16-14-8-5-12(11(2)18)9-15(14)17(19)20/h3-9,16H,1-2H3

InChI Key

ZQXSWSOWVIENQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)C)[N+](=O)[O-]

Origin of Product

United States

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